10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol is a complex organic compound characterized by its unique tricyclic structure and specific functional groups. Its molecular formula is and it belongs to the class of organoheterocyclic compounds, specifically within the family of benzofurans. The compound is notable for its potential applications in various scientific fields, including chemistry and biology.
The synthesis of 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol involves several intricate steps that include cyclization and functional group transformations. The process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
The synthetic route may involve:
The molecular structure of 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol can be represented using various chemical notation systems:
InChI=1S/C15H16O3/c1-7(2)12-9-4-8(3)5-11-13(9)10(6-18-11)14(16)15(12)17/h4-5,7,16-17H,6H2,1-3H3
CC1=CC2=C3C(=C(C(=C2C(C)C)O)O)COC3=C1
The compound has a molecular weight of approximately 244.29 g/mol and features a complex arrangement of carbon rings and functional groups that contribute to its chemical properties.
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol participates in various chemical reactions:
The outcomes of these reactions depend heavily on reaction conditions such as temperature, solvent choice, and concentration of reactants.
The mechanism of action for 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol involves its interaction with biological molecules:
The compound exhibits distinct physical properties:
Key chemical properties include:
Additional analyses may include spectroscopic techniques (NMR, IR) to determine structural integrity and purity.
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol has several applications:
This compound's unique structure and properties make it a subject of interest across multiple scientific disciplines, highlighting its versatility in research and industry contexts.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1